molecular formula C10H14N2O2 B11527976 3-Cyanoquinuclidin-3-yl acetate

3-Cyanoquinuclidin-3-yl acetate

Cat. No.: B11527976
M. Wt: 194.23 g/mol
InChI Key: SNQOLWZDRHCFQW-UHFFFAOYSA-N
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Description

3-Cyanoquinuclidin-3-yl acetate is a quinuclidine derivative characterized by a cyano (-CN) group and an acetate (-OAc) moiety at the 3-position of the bicyclic quinuclidine scaffold. The quinuclidine core (1-azabicyclo[2.2.2]octane) confers rigidity and stereochemical stability, while the cyano and acetate substituents may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(3-cyano-1-azabicyclo[2.2.2]octan-3-yl) acetate

InChI

InChI=1S/C10H14N2O2/c1-8(13)14-10(6-11)7-12-4-2-9(10)3-5-12/h9H,2-5,7H2,1H3

InChI Key

SNQOLWZDRHCFQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CN2CCC1CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANO-1-AZABICYCLO[2.2.2]OCTAN-3-YL ACETATE typically involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-CYANO-1-AZABICYCLO[2.2.2]OCTAN-3-YL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-CYANO-1-AZABICYCLO[2.2.2]OCTAN-3-YL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CYANO-1-AZABICYCLO[2.2.2]OCTAN-3-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key properties of 3-cyanoquinuclidin-3-yl acetate and related compounds, inferred from structural analogs and available evidence:

Property 3-Cyanoquinuclidin-3-yl Acetate Quinuclidin-3-yl Acetate Allyl Cyanide Vinyl Acetate
Molecular Formula C₁₀H₁₄N₂O₂ (inferred) C₉H₁₅NO₂ C₄H₅N C₄H₆O₂
Molecular Weight (g/mol) ~194.23 (calculated) 169.22 67.09 86.09
Functional Groups Cyano, acetate Acetate Cyano, alkene Acetate, alkene
Boiling Point Not reported 221.5°C (760 mmHg) 116–118°C 72°C
Hazards (GHS) Likely acute toxicity (H302, H319) H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) H226 (flammable), H302, H315, H319, H335 H225 (flammable), H332 (harmful if inhaled)
Applications Hypothesized: pharmaceutical intermediates Laboratory chemicals, synthesis Industrial intermediates Polymer production (e.g., polyvinyl acetate)

Detailed Comparative Analysis

Chemical Reactivity and Stability

  • Allyl cyanide’s hazards (flammability, UN1992 classification) suggest similar risks for cyano-containing quinuclidine derivatives .
  • Acetate Group: The acetate moiety, as seen in quinuclidin-3-yl acetate and vinyl acetate, may impart moderate hydrophilicity and susceptibility to esterase-mediated hydrolysis. This contrasts with allyl cyanide’s non-polar, volatile nature .

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